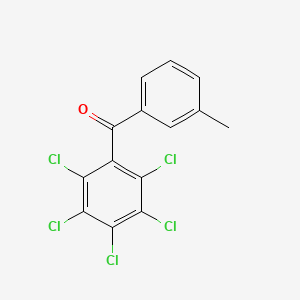![molecular formula C18H12N2O3 B14606334 Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- CAS No. 58907-74-7](/img/structure/B14606334.png)
Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- is a complex organic compound that belongs to the phenoxazine family. Phenoxazines are tricyclic heterocycles made up of two benzene rings joined together by an oxazine structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenoxazine derivatives, including Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-, typically involves the thermal condensation of o-aminophenol and catechol . This process can be optimized by varying the reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity.
Industrial Production Methods
Industrial production methods for phenoxazine derivatives often involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The specific conditions, such as the choice of catalysts and solvents, are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a photoredox catalyst in organic synthesis.
Biology: Investigated for its potential as an antioxidant and antidiabetic agent.
Medicine: Explored for its anticancer, antimalarial, and antiviral properties.
Industry: Utilized in the production of organic light-emitting diodes and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- involves its interaction with various molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to intercalate into DNA, thereby inhibiting the replication of cancer cells. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- include:
Phenothiazines: These compounds share a similar tricyclic structure and have applications in medicine as antipsychotic and antiemetic agents.
Uniqueness
What sets Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)- apart from similar compounds is its unique combination of properties, including its potential as an anticancer agent and its applications in material science. Its ability to undergo various chemical reactions and form diverse products also contributes to its versatility and usefulness in scientific research .
Properties
CAS No. |
58907-74-7 |
|---|---|
Molecular Formula |
C18H12N2O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
N-(5-oxobenzo[a]phenoxazin-6-yl)acetamide |
InChI |
InChI=1S/C18H12N2O3/c1-10(21)19-16-17(22)12-7-3-2-6-11(12)15-18(16)23-14-9-5-4-8-13(14)20-15/h2-9H,1H3,(H,19,21) |
InChI Key |
XUKKWTZUASMCMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=NC3=CC=CC=C3O2)C4=CC=CC=C4C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Hydroxy-N'-[(E)phenylmethylene]benzenecarbohydrazonamide](/img/structure/B14606264.png)


![Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-](/img/structure/B14606299.png)

![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)








